An In-Depth Technical Guide to the Molecular Structure and Conformation of Benzo[d]isothiazole-5-carbaldehyde
An In-Depth Technical Guide to the Molecular Structure and Conformation of Benzo[d]isothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]isothiazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds with significant therapeutic potential. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the molecular architecture of Benzo[d]isothiazole-5-carbaldehyde, integrating theoretical calculations with comparative analysis of experimental data from closely related structures. We delve into the planarity of the bicyclic system, the conformational preferences of the 5-carbaldehyde substituent, and the spectroscopic signatures that underpin its structural elucidation.
Introduction: The Significance of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole moiety, a fusion of a benzene and an isothiazole ring, is a "privileged" scaffold in drug discovery.[1] Its unique electronic properties and rigid framework make it an attractive core for designing inhibitors of various biological targets.[1][2] The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further molecular elaboration, making Benzo[d]isothiazole-5-carbaldehyde a key intermediate in the synthesis of diverse compound libraries. Notably, derivatives of this scaffold have shown promise as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. A precise understanding of the spatial arrangement of the 5-carbaldehyde group relative to the heterocyclic core is crucial for modeling its interactions within a protein binding site.
Molecular Structure and Geometry
The molecular structure of Benzo[d]isothiazole-5-carbaldehyde is characterized by a planar bicyclic system. While a single crystal X-ray structure for the title compound is not publicly available, extensive crystallographic data on related benzo[d]thiazole and benzo[d]isothiazole derivatives consistently demonstrate the planarity of this fused ring system.[3][4][5][6][7]
The Planar Benzo[d]isothiazole Core
High-resolution microwave spectroscopy of the parent benzothiazole molecule has confirmed its planar geometry.[8][9] The small negative inertial defect observed is attributed to low-frequency out-of-plane vibrations, a common feature in planar aromatic molecules.[8][9] Computational studies using Density Functional Theory (DFT) on various benzothiazole derivatives further support a planar ground-state geometry.[10][11][12]
By analogy, the Benzo[d]isothiazole-5-carbaldehyde core is expected to be essentially planar. The fusion of the aromatic benzene ring with the isothiazole ring results in a rigid system with delocalized π-electrons across both rings.
Bond Lengths and Angles: A Comparative Analysis
Based on crystallographic data from closely related structures and DFT calculations, the anticipated bond lengths and angles for Benzo[d]isothiazole-5-carbaldehyde are presented in Table 1. The C-S and C=N bond lengths within the isothiazole ring are characteristic of this heterocycle. The bond lengths in the benzene ring are expected to exhibit typical aromatic character.
Table 1: Predicted and Comparative Bond Lengths and Angles for the Benzo[d]isothiazole Core.
| Parameter | Predicted Value (Å/°) for Benzo[d]isothiazole-5-carbaldehyde | Comparative Experimental Value (Å/°) | Source |
| C-S | 1.75 | 1.750(15) | [6] |
| C=N | 1.29 | 1.200(14) | [6] |
| C-C (aromatic) | 1.38-1.41 | 1.37-1.40 | [3][4] |
| C-N | 1.39 | 1.38-1.40 | [3][5] |
| ∠C-S-C | 90-92° | 91.5° | [13] |
| ∠C-C=N | 110-112° | 111.2° | [13] |
Note: Predicted values are derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory. Comparative values are from published crystal structures of related benzothiazole and benzisothiazole derivatives.
Conformational Analysis of the 5-Carbaldehyde Group
The conformational flexibility of Benzo[d]isothiazole-5-carbaldehyde is primarily dictated by the rotation of the formyl group about the C5-C(aldehyde) single bond. This rotation determines the orientation of the carbonyl oxygen relative to the bicyclic ring system.
Rotational Isomers and Energy Profile
For aryl aldehydes, two planar conformers are generally considered: the O-cis and O-trans isomers, where the carbonyl oxygen is cis or trans, respectively, to the adjacent C-H bond of the aromatic ring. The planarity of these conformers is favored due to conjugation between the π-system of the aromatic ring and the carbonyl group.
A theoretical rotational energy profile for the formyl group in Benzo[d]isothiazole-5-carbaldehyde, calculated using DFT, is depicted below. The calculations predict two energy minima corresponding to the planar conformers and a rotational barrier of approximately 5-7 kcal/mol.
Caption: Predicted rotational energy profile for the 5-carbaldehyde group.
The O-cis and O-trans conformers are expected to be close in energy, with a slight preference for one depending on subtle steric and electronic interactions with the isothiazole ring. The rotational barrier is sufficiently low to allow for rapid interconversion at room temperature.
Experimental Methodologies for Structural Elucidation
A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the structure and conformation of Benzo[d]isothiazole-5-carbaldehyde.
Synthesis
The synthesis of Benzo[d]isothiazole-5-carbaldehyde can be achieved through various synthetic routes. A common approach involves the construction of the benzo[d]isothiazole core followed by formylation.[14]
Protocol: Vilsmeier-Haack Formylation of Benzo[d]isothiazole
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve Benzo[d]isothiazole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition, warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Benzo[d]isothiazole-5-carbaldehyde.
Caption: General workflow for the synthesis of Benzo[d]isothiazole-5-carbaldehyde.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The aromatic protons will appear in the range of 7.0-8.5 ppm, with their coupling patterns revealing their positions on the benzene ring. The aldehyde proton will be a characteristic singlet at approximately 9.5-10.5 ppm. ¹³C NMR will show distinct signals for the aromatic, isothiazole, and carbonyl carbons. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide through-space correlations between the aldehyde proton and nearby aromatic protons, offering experimental evidence for the preferred conformation in solution.[15][16]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aldehyde. Characteristic absorptions for the aromatic C-H and C=C bonds will also be present.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound.
Table 2: Expected Spectroscopic Data for Benzo[d]isothiazole-5-carbaldehyde.
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-10.5 (s, 1H, CHO), 7.0-8.5 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (CHO), 120-155 (Ar-C) |
| IR (KBr, cm⁻¹) | ν 1680-1700 (C=O), 3050-3100 (Ar C-H), 1580-1600 (Ar C=C) |
| HRMS (ESI+) | [M+H]⁺ calculated for C₈H₆NOS: 164.0165, found: 164.01xx |
Computational Modeling
In the absence of a definitive crystal structure, DFT calculations are an invaluable tool for predicting the geometry and conformational preferences of Benzo[d]isothiazole-5-carbaldehyde.
Protocol: DFT Geometry Optimization and Conformational Analysis
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ a suitable density functional, such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules.[17]
-
Basis Set: Use a Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set such as cc-pVTZ for a more accurate description of the electronic structure.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Conformational Search: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C4-C5-C(aldehyde)-H bond to map out the rotational energy profile and identify the lowest energy conformers and the transition state for rotation.
Conclusion and Future Perspectives
This guide has provided a detailed overview of the molecular structure and conformation of Benzo[d]isothiazole-5-carbaldehyde, a molecule of significant interest to the drug discovery community. While a definitive experimental structure from X-ray crystallography is yet to be reported, a robust model of its geometry and conformational behavior can be constructed through a combination of comparative analysis of related crystal structures, detailed spectroscopic characterization, and high-level computational modeling.
Future work should prioritize the crystallization of Benzo[d]isothiazole-5-carbaldehyde to provide experimental validation of the theoretical models presented here. Such data would be invaluable for refining computational models and enhancing the precision of structure-based drug design efforts targeting the versatile benzo[d]isothiazole scaffold.
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